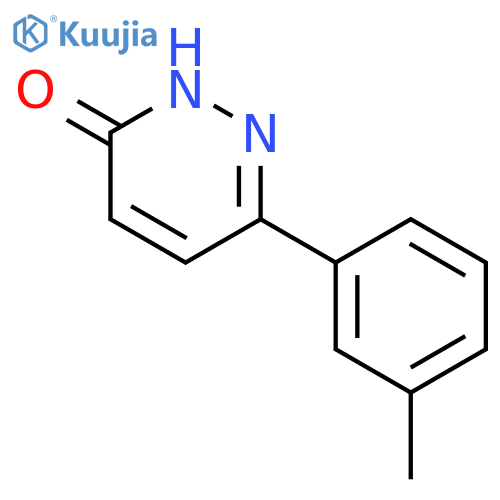

Cas no 66549-33-5 (6-(3-methylphenyl)pyridazin-3-ol)

66549-33-5 structure

商品名:6-(3-methylphenyl)pyridazin-3-ol

CAS番号:66549-33-5

MF:C11H10N2O

メガワット:186.20990228653

MDL:MFCD02930929

CID:1115641

PubChem ID:12449549

6-(3-methylphenyl)pyridazin-3-ol 化学的及び物理的性質

名前と識別子

-

- 6-(3-methylphenyl)-3(2H)-Pyridazinone

- 6-(3-methylphenyl)pyridazin-3-ol

- F1967-0361

- CS-0454736

- AKOS010561836

- 3-(3-methylphenyl)-1H-pyridazin-6-one

- BS-3472

- MFCD02930929

- AKOS005208475

- F2132-0002

- EN300-237112

- 6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

- 6-(m-tolyl)pyridazin-3(2H)-one

- 6-(M-tolyl)pyridazin-3-ol

- 6-(3-methylphenyl)pyridazin-3(2H)-one

- 66549-33-5

- SCHEMBL11628763

-

- MDL: MFCD02930929

- インチ: InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)

- InChIKey: JICNGCGGNRONMO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1)C2=NNC(=O)C=C2

計算された属性

- せいみつぶんしりょう: 186.079312947g/mol

- どういたいしつりょう: 186.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

6-(3-methylphenyl)pyridazin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-237112-0.1g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 0.1g |

$397.0 | 2023-04-30 | ||

| TRC | M270601-1g |

6-(3-Methylphenyl)pyridazin-3(2H)-one |

66549-33-5 | 1g |

$ 365.00 | 2022-06-04 | ||

| Enamine | EN300-237112-1.0g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 1g |

$450.0 | 2023-04-30 | ||

| Enamine | EN300-237112-2.5g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 2.5g |

$946.0 | 2023-04-30 | ||

| Enamine | EN300-237112-5.0g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 5g |

$1870.0 | 2023-04-30 | ||

| Life Chemicals | F1967-0361-2.5g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 95%+ | 2.5g |

$1078.0 | 2023-09-06 | |

| Life Chemicals | F1967-0361-0.25g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 95%+ | 0.25g |

$486.0 | 2023-09-06 | |

| Life Chemicals | F2132-0002-1g |

6-(m-tolyl)pyridazin-3(2H)-one |

66549-33-5 | 95%+ | 1g |

$539.0 | 2023-09-06 | |

| Life Chemicals | F1967-0361-5g |

6-(3-methylphenyl)pyridazin-3-ol |

66549-33-5 | 95%+ | 5g |

$1617.0 | 2023-09-06 | |

| Life Chemicals | F2132-0002-0.5g |

6-(m-tolyl)pyridazin-3(2H)-one |

66549-33-5 | 95%+ | 0.5g |

$512.0 | 2023-09-06 |

6-(3-methylphenyl)pyridazin-3-ol 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

66549-33-5 (6-(3-methylphenyl)pyridazin-3-ol) 関連製品

- 2166-32-7(6-(4-methylphenyl)pyridazin-3-ol)

- 2166-31-6(6-phenyl-2,3-dihydropyridazin-3-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66549-33-5)6-(3-methylphenyl)pyridazin-3-ol

清らかである:99%

はかる:1g

価格 ($):207.0